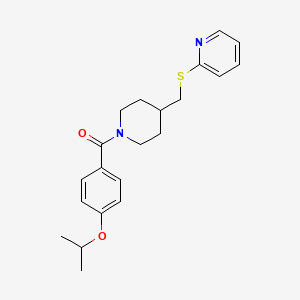
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
カタログ番号 B2617299
CAS番号:
1421483-39-7
分子量: 370.51
InChIキー: OOUMKCGDXLVFBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C23H29N2O2S, and is commonly referred to as IPP.
科学的研究の応用
Molecular Structure and Synthesis Techniques
- The synthesis and characterization of structurally related compounds highlight the ongoing efforts to understand the molecular structure and properties of such molecules. For instance, studies have reported on the synthesis methods, crystal structure analysis, and the molecular interaction potential of similar compounds. These efforts often aim at exploring new pharmaceuticals or materials with unique properties (Wu Feng, 2011); (Min Wang et al., 2017).
Antimicrobial Activity
- Several studies have synthesized and evaluated the antimicrobial activities of compounds within the same chemical family, indicating a potential application in combating microbial infections. For example, new derivatives of 1,3,5-trisubstituted pyrazolines have been synthesized and shown good antimicrobial activity, highlighting the medicinal chemistry applications of these compounds (Satyender Kumar et al., 2012).
Anion Binding and Molecular Interaction
- Research into the anion binding properties and molecular interactions of related compounds provides valuable insights into their potential applications in sensor technology or as tools in studying biochemical processes. The study of calix[4]pyrroles, for instance, offers a glimpse into how these compounds interact with anions, which could be leveraged in designing new chemical sensors or understanding biological systems (P. Anzenbacher et al., 1999).
Therapeutic Potential and Drug Design
- Compounds with similar structures have been examined for their therapeutic potential, including as antagonists for specific receptors or in the synthesis of PET agents for imaging in diseases like Parkinson's. These studies are crucial in drug discovery and development, offering a foundation for the development of new treatments (J. Shim et al., 2002).
特性
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)25-19-8-6-18(7-9-19)21(24)23-13-10-17(11-14-23)15-26-20-5-3-4-12-22-20/h3-9,12,16-17H,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMKCGDXLVFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)
amino]acetic acid](/img/structure/B2617218.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)
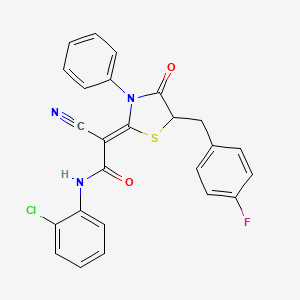
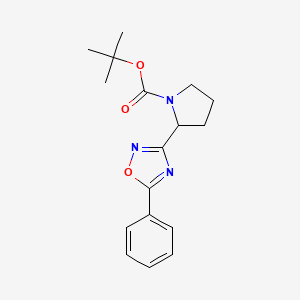
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
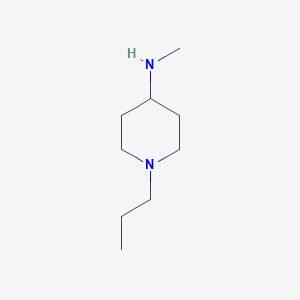
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)
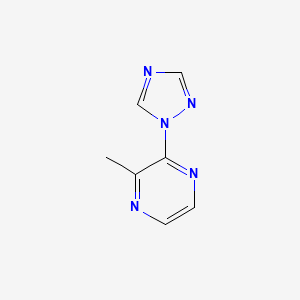
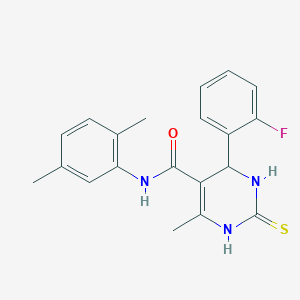
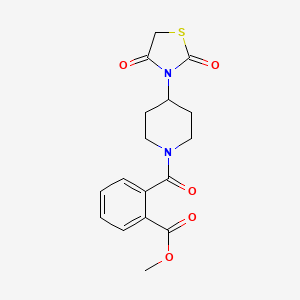
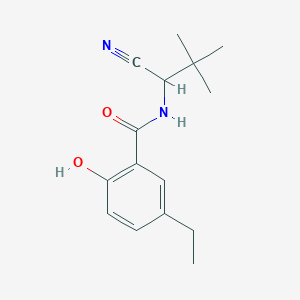
![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)